Enhanced Lipophilicity (XLogP3-AA) Distinguishes 9-O-Acetyl-4,4'-di-O-methyllariciresinol from Non-Acetylated and Non-Methylated Lariciresinol Analogs
9-O-Acetyl-4,4'-di-O-methyllariciresinol exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.6) compared to its non-acetylated, non-methylated core analog, (+)-lariciresinol (XLogP3-AA ≈ 1.5) [1][2]. This 2.1 unit increase in XLogP3-AA, corresponding to a >100-fold increase in octanol-water partition coefficient, is a direct consequence of the compound's four methoxy groups and one acetoxy group replacing four hydroxyl groups on the lariciresinol scaffold [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | (+)-Lariciresinol: XLogP3-AA ≈ 1.5 |
| Quantified Difference | ΔXLogP3-AA = +2.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This substantial difference in lipophilicity directly translates to a significantly longer retention time on reverse-phase HPLC columns, enabling distinct separation and quantification from less lipophilic lignans in complex natural product extracts, which is crucial for analytical chemists.
- [1] PubChem. (2026). 9-O-Acetyl-4,4'-di-O-methyllariciresinol (CID 21722906). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). (+)-Lariciresinol (CID 332427). National Center for Biotechnology Information. View Source
